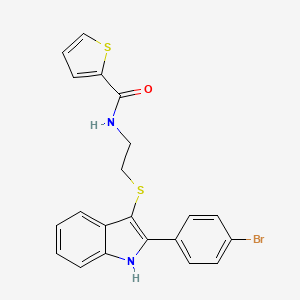

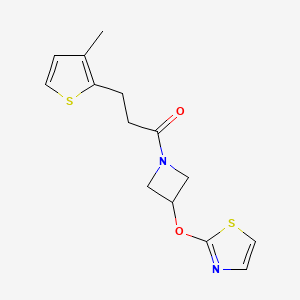

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, lithiation, and bromination . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry Applications

β-Secretase (BACE1) Inhibitors Synthesis : A study by Edraki et al. (2015) synthesized a series of carboxamide derivatives as BACE1 inhibitors, demonstrating the potential of such compounds in Alzheimer's disease research. The study highlights the use of a Ugi-multicomponent reaction for synthesis, emphasizing the flexibility and utility of carboxamide derivatives in drug development.

Antibacterial and Antifungal Properties : Research by Mabkhot et al. (2017) synthesized thiophene-containing compounds that exhibited significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.

Antimicrobial Activity of Thiophene Derivatives : Another study by Cakmak et al. (2022) synthesized and tested thiophene derivatives for antimicrobial activity, further supporting the role of such compounds in antimicrobial drug development.

2. Material Science Applications

Nonlinear Optical Limiting : Anandan et al. (2018) explored the use of thiophene dyes for enhanced nonlinear optical limiting, demonstrating their utility in photonic and optoelectronic devices. The study Anandan et al. (2018) highlights the potential of thiophene derivatives in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications.

Fluorescence Probes : The fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives were reported by Huang & Tam‐Chang (2010). These compounds can be used as fluorescent probes for changes in temperature and solvent polarity, indicating their potential in various analytical and diagnostic applications.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in the microbial or cancer cells, disrupting their normal functions and leading to cell death.

Mode of Action

It’s known that many indole derivatives interact with their targets by forming covalent bonds, disrupting the normal function of the target proteins or enzymes . This disruption can lead to a variety of effects, depending on the specific target and the type of cell.

Biochemical Pathways

Indole derivatives often affect multiple pathways, including those involved in cell growth, replication, and metabolism . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes.

Pharmacokinetics

The properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Eigenschaften

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZYFYNVUNRPQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)

![1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2988048.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)